3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of thiazole, pyridine, pyrazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1H-pyrazole-4-sulfonamide typically involves multi-step reactions. One common approach is the condensation of 2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)aniline with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to its antimicrobial and antifungal properties.
Industrial Applications: It serves as a precursor for the synthesis of other biologically active compounds and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and pyridine derivatives share structural similarities and exhibit similar biological activities.
Pyrazole Derivatives: Pyrazole-based compounds are known for their anti-inflammatory and anticancer properties.
Uniqueness
What sets 3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1H-pyrazole-4-sulfonamide apart is its unique combination of functional groups, which confer a broad spectrum of biological activities and make it a versatile compound for various applications .
Properties
Molecular Formula |
C18H17N5O2S2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
3,5-dimethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1H-pyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H17N5O2S2/c1-10-9-13(17-20-15-5-4-8-19-18(15)26-17)6-7-14(10)23-27(24,25)16-11(2)21-22-12(16)3/h4-9,23H,1-3H3,(H,21,22) |
InChI Key |
LKGKHPVFGAMPLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(NN=C4C)C |
Origin of Product |
United States |
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